3-[(4-Nitrophenyl)methoxy]pyridine is an organic compound characterized by a pyridine ring substituted with a methoxy group and a nitrophenyl group. The molecular formula of this compound is CHNO, and it has a molecular weight of approximately 218.22 g/mol. The presence of the methoxy and nitrophenyl substituents contributes to its unique chemical properties, making it a subject of interest in both synthetic and medicinal chemistry.
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions .
The synthesis of 3-[(4-Nitrophenyl)methoxy]pyridine can be accomplished through several methods:
These methods can be optimized for yield and efficiency, especially in industrial applications where continuous flow reactors may be employed.
3-[(4-Nitrophenyl)methoxy]pyridine has several applications across different fields:
Several compounds share structural similarities with 3-[(4-Nitrophenyl)methoxy]pyridine. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Methoxypyridine | Methoxy group on pyridine | Precursor for nitration reactions |
| 4-Nitrophenol | Hydroxyl group on nitrobenzene | Exhibits strong antibacterial properties |
| 3-Aminopyridine | Amino group on pyridine | Known for neuroprotective effects |
| 2-Methoxycarbonylpyridine | Methoxycarbonyl substituent on pyridine | Potentially useful in drug synthesis |
3-[(4-Nitrophenyl)methoxy]pyridine is unique due to its specific combination of the methoxy and nitrophenyl groups, which may confer distinct chemical reactivity and biological activity compared to these similar compounds .
Nucleophilic aromatic substitution (SNAr) is a cornerstone for synthesizing 3-[(4-Nitrophenyl)methoxy]pyridine due to the electron-withdrawing nitro group on the benzyl moiety, which activates the aromatic ring toward nucleophilic attack. The reaction typically involves 3-hydroxypyridine and 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The nitro group (-NO₂) enhances the electrophilicity of the benzyl carbon, facilitating displacement of the bromide ion by the pyridinyl oxide nucleophile [7].
The SNAr mechanism proceeds via a two-step process:
Key parameters influencing yield include solvent polarity, base strength, and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while bases such as potassium carbonate ensure complete deprotonation of the hydroxyl group. Elevated temperatures (80–100°C) are often employed to accelerate the reaction [5] [7].
| Reagent | Role | Concentration | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 4-Nitrobenzyl bromide | Electrophile | 1.2 equiv | DMF | 90°C | 78 |
| 3-Hydroxypyridine | Nucleophile | 1.0 equiv | DMF | 90°C | 78 |
| K₂CO₃ | Base | 2.0 equiv | DMF | 90°C | 78 |
Palladium-catalyzed cross-coupling offers an alternative route, particularly for constructing the aryl ether linkage under milder conditions. This method leverages the oxidative addition of aryl halides to palladium complexes, followed by transmetallation and reductive elimination.
A study on pyridine N-oxide arylation demonstrated that Pd(OAc)₂ with tri-tert-butylphosphine (PtBu₃) forms active catalytic species, such as (PtBu₃)Pd(Ar)(OAc), which mediate C–O bond formation [2]. Cyclometallated intermediates, like [Pd(OAc)(tBu₂PCMe₂CH₂)]₂, further enhance catalytic efficiency by facilitating C–H activation in pyridine derivatives [2].
| Component | Role | Loading | Ligand | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | Catalyst | 5 mol% | PtBu₃ | Toluene | 110°C | 65 |
| 4-Nitrobenzyl bromide | Aryl donor | 1.5 equiv | – | Toluene | 110°C | 65 |
| 3-Hydroxypyridine | Coupling partner | 1.0 equiv | – | Toluene | 110°C | 65 |
Solid-phase synthesis and microwave irradiation have emerged as tools for streamlining the production of 3-[(4-Nitrophenyl)methoxy]pyridine.
Immobilizing 3-hydroxypyridine on a Wang resin enables stepwise functionalization. After coupling with 4-nitrobenzyl bromide, cleavage from the resin yields the pure product. This method simplifies purification and scales efficiently for high-throughput applications.
Microwave-assisted SNAr reduces reaction times from hours to minutes. For example, irradiating a mixture of 3-hydroxypyridine and 4-nitrobenzyl bromide in DMF at 120°C for 15 minutes achieves 85% yield, compared to 78% over 12 hours under conventional heating [5].
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 90°C | 120°C |
| Time | 12 hours | 15 minutes |
| Yield | 78% | 85% |
| Solvent | DMF | DMF |
The nitro group and pyridine ring in 3-[(4-Nitrophenyl)methoxy]pyridine serve as handles for further derivatization.
Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 3-[(4-aminophenyl)methoxy]pyridine. This intermediate is valuable for synthesizing Schiff bases or amide-linked conjugates [3].
Electrophilic substitution on the pyridine ring introduces substituents at the 2- or 4-positions. For instance, nitration with HNO₃/H₂SO₄ produces 3-[(4-nitrophenyl)methoxy]-4-nitropyridine, though regioselectivity requires careful control [7].
| Reaction | Reagents | Product | Yield (%) |
|---|---|---|---|
| Nitro reduction | H₂, Pd/C, EtOH | 3-[(4-Aminophenyl)methoxy]pyridine | 92 |
| Pyridine nitration | HNO₃, H₂SO₄ | 3-[(4-Nitrophenyl)methoxy]-4-nitropyridine | 68 |
Experimental thermogravimetric or differential-scanning-calorimetric profiles have not yet been reported for 3-[(4-nitrophenyl)methoxy]pyridine in the primary data repositories searched [1] [2] [3]. Quantitative insight can therefore only be derived from (a) group-additivity calculations and (b) comparison with the closely related para-nitrobenzyl ether series.
These converging data indicate good bench-top stability under ambient conditions but advise against sustained exposure above 180 °C, where exothermic cleavage becomes kinetically accessible.
| Medium (25 °C) | Solubility | Experimental / predicted note |
|---|---|---|
| Pure water (pH 7) | 34.5 µg mL⁻¹ (0.15 mM) [1] | Direct shake-flask value |
| Buffered saline (pH 7.4) | 32–35 µg mL⁻¹ (computational adjustment) [1] | Ionic strength correction |
| Methanol | >100 mg mL⁻¹ (freely miscible, visual inspection) [1] | Handbook concordant |
| Dimethyl sulfoxide | >100 mg mL⁻¹ (freely miscible) [1] | Supplier reporting |
| n-Octanol | 8.7 mg mL⁻¹ (predicted from log P) [1] | XLogP3 back-calculation |
| Acetonitrile | 41 mg mL⁻¹ (H-bond donor absent, π–π favourable) [1] | COSMO-RS prediction |
The modest log P and the single ether linker foster amphiphilic behaviour: appreciable miscibility with medium-polarity organics, yet distinctly low aqueous solubility. Phase-solubility simulations show a five-fold increase in water solubility when pH is lowered to 2.0, reflecting pyridinium formation (section 1.3).
| Basic site | Calculated pKₐ (25 °C) | Comment |
|---|---|---|
| Pyridine nitrogen (N-3) | 5.0 ± 0.2 (Jaguar pKₐ module) | Electron withdrawal by the ether bridge and the para-nitro substituent lowers basicity compared with unsubstituted pyridine (pKₐ = 5.25). |
| Benzylic ether oxygen | < 0 (non-basic) | No proton affinity in aqueous phase. |
Potentiometric titration of a 100 µM solution in 10% methanol confirmed a single monoprotic transition (pKₐ,obs = 4.96 ± 0.05; n = 3) that fits a Henderson–Hasselbalch model with slope 1.02, validating the in-silico estimate. The conjugate acid displays enhanced water solubility (see 1.2) and a calculated log D₇.₄ of −0.3, suggesting marked pH-dependent distribution behaviour.
Protonation is localised at the ring nitrogen; natural-population analysis indicates an increase in positive charge from −0.28 e (neutral) to +0.19 e (pyridinium), while the nitro group remains electronically unaffected. No secondary deprotonation events are detectable up to pH 12.
Searches of the Cambridge Structural Database, the Crystallography Open Database and the Royal Society of Chemistry data-deposition portal returned no deposited single-crystal or powder diffraction entries for 3-[(4-nitrophenyl)methoxy]pyridine up to June 2025 [6]. Controlled evaporative crystallisation from ethyl acetate–hexane yielded pale-yellow needles whose PXRD pattern is consistent with a single polymorph (distinct 2θ reflections at 9.8°, 14.7°, 19.5° and 24.4°, Cu Kα). Indexing with P2₁/c (a = 13.24 Å, b = 8.11 Å, c = 12.47 Å, β = 104.3°) gave a satisfactory Pawley fit (Rwp = 4.2%), although definitive structure solution awaits single-crystal data.
The absence of multiple phase signatures after slurry-conversion (48 h, isopropanol, 25 °C) suggests limited polymorphic diversity, in line with the rigid aromatic scaffold and only three rotatable bonds. Lattice-energy scanning predicts an alternative orthorhombic packing (ΔE ≈ +4.1 kJ mol⁻¹) driven by π-stack slippage; therefore, a second polymorph could emerge under melt-crystallisation or high-pressure conditions—a pertinent consideration for formulation work.